Methyl 2-[(2-hydroxyethyl)amino]benzoate
Description
Methyl 2-[(2-hydroxyethyl)amino]benzoate is an ester derivative of benzoic acid featuring a hydroxyethylamino substituent at the 2-position of the aromatic ring. This functional group confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen-bonding capabilities. The compound’s structure makes it a candidate for pharmaceutical and agrochemical applications, where solubility and bioavailability are critical .
Properties
IUPAC Name |
methyl 2-(2-hydroxyethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-5-9(8)11-6-7-12/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFCSUUUBXBWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296472 | |
| Record name | methyl 2-[(2-hydroxyethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-61-2 | |
| Record name | MLS000737697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-[(2-hydroxyethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-hydroxyethyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 2-aminobenzoate is then reacted with ethylene oxide under basic conditions to introduce the 2-hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and subsequent substitution reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of methyl 2-[(2-oxoethyl)amino]benzoate.
Reduction: Formation of methyl 2-[(2-hydroxyethyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzoate backbone, influencing their reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The hydroxyethylamino group in the target compound enhances water solubility compared to methoxy (Ethyl 2-methoxybenzoate, logP ~2.5) or lipophilic sulfonylurea groups (e.g., Metsulfuron methyl ester, logP ~1.8) .
- Stability: Cyanoacetyl derivatives (e.g., Ethyl 2-[(2-cyanoacetyl)amino]benzoate) exhibit higher thermal stability due to the electron-withdrawing cyano group, whereas hydroxyethylamino derivatives may degrade under acidic conditions .
Critical Analysis of Divergences
- Bioactivity: The hydroxyethylamino group’s polarity limits blood-brain barrier penetration compared to lipophilic methoxy or cyano groups .
- Environmental Impact: Sulfonylurea herbicides (e.g., Metsulfuron) persist in soil, whereas hydroxyethylamino esters degrade faster due to hydrolytic susceptibility .
Biological Activity
Methyl 2-[(2-hydroxyethyl)amino]benzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 211.25 g/mol. Its structure features a benzoate moiety with a methyl ester and a hydroxyethylamino substituent, which facilitates hydrogen bonding and enhances its solubility in biological systems.
Antimicrobial Properties
Research indicates that derivatives of amino benzoic acids, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. The presence of both hydroxyl and amino groups is believed to contribute to this activity by enhancing the compound's interaction with microbial cell membranes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. This potential has implications for developing treatments for inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, leading to observed therapeutic effects.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating a strong antimicrobial effect.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
Anti-inflammatory Study
In another study focused on anti-inflammatory properties, this compound was administered to an animal model exhibiting induced inflammation. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Methyl 2-aminobenzoate | Moderate | Low |
| Ethyl 2-[(2-hydroxyethyl)amino]benzoate | High | Moderate |
| Methyl 4-(aminomethyl)benzoate | Low | High |
This compound stands out due to its balanced profile of both antimicrobial and anti-inflammatory activities, making it a promising candidate for further research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
